Dipropan-2-yl (pentafluorophenyl)boronate
Description
Dipropan-2-yl (pentafluorophenyl)boronate (DPPB) is a boronate ester featuring a pentafluorophenyl group attached to a boron center, with two isopropyloxy substituents. This compound is distinguished by its strong electron-withdrawing pentafluorophenyl group, which significantly enhances its Lewis acidity and reactivity. DPPB is widely studied for applications in organic synthesis, hydrogen peroxide (H₂O₂) sensing, and materials science due to its unique electronic and steric properties .
The pentafluorophenyl group stabilizes the boron center through inductive effects, making DPPB more reactive toward nucleophiles like H₂O₂ compared to non-fluorinated analogs. This reactivity is exploited in fluorescent probe designs for oxidative stress monitoring . Additionally, DPPB’s stability in organic solvents and compatibility with transition metal catalysts have enabled its use in cross-coupling reactions, albeit with limitations in certain substrates .
Properties
CAS No. |
267006-38-2 |
|---|---|
Molecular Formula |
C12H14BF5O2 |
Molecular Weight |
296.04 g/mol |
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl)-di(propan-2-yloxy)borane |
InChI |
InChI=1S/C12H14BF5O2/c1-5(2)19-13(20-6(3)4)7-8(14)10(16)12(18)11(17)9(7)15/h5-6H,1-4H3 |
InChI Key |
DEMAYXBBHNHINF-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C(=C(C(=C1F)F)F)F)F)(OC(C)C)OC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dipropan-2-yl (pentafluorophenyl)boronate can be synthesized through several methods. One common approach involves the reaction of pentafluorophenylboronic acid with isopropanol in the presence of a dehydrating agent such as anhydrous magnesium sulfate. The reaction typically proceeds under mild conditions, yielding the desired boronate ester .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent choice, and reaction time .
Chemical Reactions Analysis
Types of Reactions
Dipropan-2-yl (pentafluorophenyl)boronate undergoes various chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acid derivatives.
Reduction: Reduction reactions can convert the boronate ester to borane derivatives.
Substitution: The pentafluorophenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require strong electrophiles like nitronium ions.
Major Products
Oxidation: Boronic acid derivatives.
Reduction: Borane derivatives.
Substitution: Substituted pentafluorophenyl compounds.
Scientific Research Applications
Dipropan-2-yl (pentafluorophenyl)boronate has several scientific research applications:
Chemistry: Used as a reagent in Suzuki–Miyaura coupling reactions for the formation of carbon-carbon bonds.
Medicine: Explored for its potential in developing new pharmaceuticals and diagnostic agents.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of dipropan-2-yl (pentafluorophenyl)boronate involves its ability to form stable complexes with various substrates. The boronate ester group can interact with nucleophiles, facilitating reactions such as cross-coupling and substitution. The pentafluorophenyl ring enhances the compound’s reactivity by stabilizing intermediates through electron-withdrawing effects .
Comparison with Similar Compounds
Table 1: Kinetic Parameters of Selected Boronates
| Compound | Half-Life (H₂O₂) | Reaction Regime | Substituent Effect (ρ) |
|---|---|---|---|
| DPPB | 2.6 ms | II (B–C cleavage) | +3.4 |
| 2,6-Difluorophenyl boronate | 5 s | II | Not reported |
| Phenylboronic acid | >1 h | I (concerted) | - |
Acidity and Binding Properties
- Acidity : The pentafluorophenyl group increases acidity via inductive effects, but steric hindrance from ortho-fluorine atoms can reduce tetrahedral boronate ion formation. This contrasts with ortho-F-substituted boronates, where intramolecular B–O–H···F hydrogen bonding enhances acidity .
- Diol Binding : DPPB forms stable boronate esters with diols, as evidenced by ¹¹B NMR studies. Its complexation peak intensity is higher than that of alkyl-substituted boronates (e.g., APBA), indicating stronger binding .
Table 2: Binding Constants (Kₐ) with Diols
| Compound | Kₐ (M⁻¹) | pH Range |
|---|---|---|
| DPPB | ~10³ | 7–9 |
| Phenylboronic acid | ~10² | 8–10 |
| Trifluoromethylphenyl boronate | ~10² | 7–9 |
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